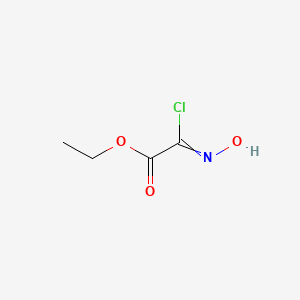

Ethyl 2-chloro-2-(hydroxyimino)acetate

Descripción general

Descripción

Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3 It is an ester derivative of acetic acid, where the hydrogen atom in the hydroxyl group is replaced by a chloro(hydroxyimino) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl acetate with chlorinating agents and hydroxylamine derivatives. One common method includes the reaction of ethyl acetate with sodium nitrite and hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of acetic acid, chloro(hydroxyimino)-, ethyl ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the chloro(hydroxyimino) group to amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

Ethyl 2-chloro-2-(hydroxyimino)acetate is primarily employed in organic synthesis, particularly in the formation of isoxazole derivatives. The compound can generate ethoxycarbonyl formonitrile oxide in situ when treated with sodium bicarbonate, which subsequently reacts with dipolarophiles to yield ester-functionalized isoxazoles. These derivatives are significant due to their potential as histone deacetylase inhibitors, a class of compounds with anticancer properties .

Isoxazole Synthesis

The synthesis of isoxazole derivatives using this compound involves several steps:

- Formation of Ethoxycarbonyl Formonitrile Oxide : This intermediate is generated from this compound and sodium bicarbonate.

- Reaction with Dipolarophiles : The formed oxide reacts under microwave conditions to produce isoxazole derivatives in high yields. For example, specific isoxazole compounds exhibited significant inhibitory activity against various histone deacetylase isoforms, highlighting their potential as therapeutic agents .

Biological Applications

The biological significance of this compound is notable in the context of drug discovery and development.

Histone Deacetylase Inhibition

Recent studies have identified compounds derived from this compound as effective histone deacetylase inhibitors. These inhibitors play crucial roles in regulating gene expression related to cancer progression. For instance, one derivative demonstrated an IC50 value significantly lower at HDAC-6 compared to other isoforms, indicating its specificity and potency .

Development of Chiral Amino Acids

The compound has also been utilized in synthesizing chiral amino acids like CIP-AS (−), which are structurally related to glutamic acid and show potential as agonists at AMPA-kainate receptors. This application underscores the compound's relevance in neuropharmacology and its potential therapeutic implications .

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research.

Click Chemistry

In a study focusing on oxime-based click chemistry, this compound was used to synthesize nitro-containing oxime inhibitors that showed promising inhibitory potencies against YopH, an enzyme implicated in bacterial virulence .

Synthesis of Isoxazolines

Another notable application involved the preparation of enantiomerically pure Δ²-isoxazolines through a 1,3-dipolar cycloaddition approach using this compound as a key reagent. These compounds were tested for their affinity at human beta-adrenergic receptor subtypes, demonstrating the compound's utility in pharmacological studies .

Mecanismo De Acción

The mechanism of action of acetic acid, chloro(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro(hydroxyimino) group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl chloroacetate: Similar in structure but lacks the hydroxyimino group.

Ethyl oxoacetate: Contains an oxo group instead of the chloro(hydroxyimino) group.

Ethyl nitroacetate: Contains a nitro group instead of the chloro(hydroxyimino) group.

Uniqueness

Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of the chloro(hydroxyimino) group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(hydroxyimino)acetate in medicinal chemistry applications?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, it reacts with ethynyltributylstannane in anhydrous dichloromethane using potassium carbonate as a base, followed by 24-hour stirring and purification via silica gel flash column chromatography (0–5% EtOAc/Hexane) to yield derivatives like isoxazole-containing inhibitors . Another route involves converting anilines to arenediazonium salts, which react with ethyl 2-chloro-acetoacetate to form hydrazono derivatives for imaging agents .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H NMR (e.g., δ 6.82 ppm for isoxazole protons in CDCl₃) .

- EI-MS for molecular ion confirmation (e.g., m/z 432.0 [M+H⁺] observed vs. 432.1 calculated) .

- X-ray crystallography to resolve crystal structures (monoclinic system, space group P2₁/c, unit cell parameters a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in tightly sealed containers at room temperature in a dry environment to prevent hydrolysis or degradation. Avoid exposure to moisture, as highlighted in synthesis protocols .

Advanced Research Questions

Q. How does the choice of base and solvent influence reaction outcomes in synthesizing derivatives of this compound?

- Methodological Answer :

- K₂CO₃ in DCM (): Facilitates nucleophilic substitution with ethynyltributylstannane, yielding 75% product. Polar aprotic solvents enhance reactivity for stannane coupling.

- Triethylamine in toluene ( ): Used in Apixaban intermediate synthesis; non-polar solvents favor cyclization at 85–90°C.

- Contradiction Analysis : Polar solvents (DCM) may accelerate side reactions with moisture-sensitive reagents, while toluene’s high boiling point aids thermal activation. Base selection (K₂CO₃ vs. Et₃N) depends on reaction mechanism (SN2 vs. deprotonation) .

Q. How can crystallographic data resolve ambiguities in structural elucidation of hydrazono derivatives?

- Methodological Answer : X-ray diffraction provides unambiguous bond geometry (e.g., Z-configuration of hydrazono groups confirmed via C–N bond lengths (1.28–1.32 Å) and Cl–C–N angles (112.5°)) . This contrasts with NMR, which may not distinguish stereoisomers without NOESY or advanced 2D techniques.

Q. What strategies mitigate side reactions during oxime ester synthesis from this compound?

- Methodological Answer :

- Controlled reagent addition : Slow addition of POCl₃ in ethanol with NaOAc·3H₂O minimizes exothermic side reactions during oximation .

- Purification optimization : Flash chromatography () or recrystallization reduces impurities from incomplete coupling or hydrolysis.

- Moisture control : Anhydrous conditions (e.g., MgSO₄ drying) prevent hydrolysis of chloroacetate intermediates .

Q. Data Contradiction and Optimization Analysis

Q. How do synthetic yields vary between column chromatography and alternative purification methods for this compound derivatives?

- Methodological Answer :

- Column chromatography (): Achieves 75% yield but is time-consuming and solvent-intensive.

- Recrystallization ( ): Used for crystalline hydrazono derivatives (melting point 94°C); may improve purity but requires high solubility differentials.

- Comparative Insight : Chromatography is preferred for complex mixtures, while recrystallization suits stereochemically pure products.

Application-Oriented Questions

Q. How is this compound utilized in developing CB1 receptor imaging agents?

- Methodological Answer : The compound reacts with benzylhydrazines to form 2-benzylhydrazono derivatives. These are cyclized into 1,1-dialkylhydrazines, which serve as precursors for radiolabeled tracers. Critical steps include diazonium salt formation and acetoacetate coupling under basic conditions .

Q. What role does this compound play in synthesizing Apixaban intermediates?

- Methodological Answer : It participates in a cyclocondensation reaction with morpholino-dihydropyridinone in toluene at 85–90°C, forming tetrahydro-pyrazolo[3,4-c]pyridine cores. Triethylamine is used to scavenge HCl, ensuring reaction progression without acid-mediated decomposition .

Q. Experimental Design Considerations

Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Control variables : Temperature (25–60°C), pH (1–12 buffers), and solvent composition (aqueous/organic mixtures).

- Analytical tools : Monitor chloride ion release via ion chromatography or track ester degradation via HPLC-UV.

- Data interpretation : Plot hydrolysis rate vs. pH to identify acid/base-catalyzed regimes, referencing stability data from storage studies .

Propiedades

Fórmula molecular |

C4H6ClNO3 |

|---|---|

Peso molecular |

151.55 g/mol |

Nombre IUPAC |

ethyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3 |

Clave InChI |

UXOLDCOJRAMLTQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=NO)Cl |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Sinónimos |

2-chloro-2-hydroxyiminoacetic acid ethyl ester chloro oxime ethyl chloro oximido acetate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.